molecular formula C10H16N2O B1351233 [6-(Diethylamino)-3-pyridinyl]methanol CAS No. 690632-68-9

[6-(Diethylamino)-3-pyridinyl]methanol

Cat. No.: B1351233
CAS No.: 690632-68-9
M. Wt: 180.25 g/mol
InChI Key: OMGIPGLZKJOJSG-UHFFFAOYSA-N
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Description

[6-(Diethylamino)-3-pyridinyl]methanol is a pyridine derivative with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is supplied with a high purity level of 97% and is identified by CAS number 690632-68-9 . This compound features a methanol group attached to the 3-position of a pyridine ring that is substituted with a diethylamino group at the 6-position. As a functionalized pyridine, it serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research . Pyridine derivatives are fundamental scaffolds in the development of pharmacologically active compounds and are frequently explored in the creation of molecules for various research applications . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-(diethylamino)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-3-12(4-2)10-6-5-9(8-13)7-11-10/h5-7,13H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGIPGLZKJOJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383418
Record name [6-(diethylamino)-3-pyridinyl]methanol
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Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-68-9
Record name 6-(Diethylamino)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(diethylamino)-3-pyridinyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Diethylamino 3 Pyridinyl Methanol

Evolution of Synthetic Strategies for Pyridinylmethanols

The synthesis of the pyridine (B92270) core has been a subject of extensive research for over a century. nih.gov Early and classical methods primarily focused on constructing the heterocyclic ring from acyclic precursors. One of the most versatile and long-standing methods is the Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1881, which involves a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). beilstein-journals.orgwikipedia.org The initial product, a dihydropyridine, is subsequently oxidized to achieve the aromatic pyridine ring. beilstein-journals.orgwikipedia.org

Another fundamental approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, which cyclize to form the pyridine ring, often requiring a subsequent oxidation step to introduce aromaticity. baranlab.orgbeilstein-journals.org Variations of these condensation reactions have been developed to allow for the synthesis of asymmetrically substituted pyridines. baranlab.org

While these ring-construction methods are powerful, they can present challenges in controlling regioselectivity for complex substitution patterns. beilstein-journals.org Consequently, modern synthetic strategies have increasingly shifted towards the late-stage functionalization of pre-existing pyridine rings. nih.govresearchgate.net This approach allows for the precise installation of desired substituents onto the pyridine scaffold. The development of transition-metal-catalyzed cross-coupling reactions has revolutionized this area, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.netdntb.gov.ua This evolution from ring synthesis to direct functionalization provides more flexible and efficient routes to complex pyridine derivatives like [6-(Diethylamino)-3-pyridinyl]methanol.

Established Synthetic Routes to this compound

Established methods for synthesizing this compound typically rely on a combination of building the core structure and then performing key chemical transformations to install the required functional groups.

A common and logical approach to this compound is a linear, multi-step synthesis starting from a readily available substituted pyridine precursor. A representative pathway can commence from 6-chloronicotinic acid.

Nucleophilic Aromatic Substitution: The first step involves the reaction of 6-chloronicotinic acid with diethylamine (B46881). The electron-deficient nature of the pyridine ring, particularly with an electron-withdrawing group like a carboxylic acid, facilitates nucleophilic aromatic substitution (SNAr) at the C6 position, replacing the chloro group with a diethylamino group to yield 6-(diethylamino)nicotinic acid.

Esterification: The resulting carboxylic acid is then converted to an ester, typically an ethyl or methyl ester, through Fischer esterification (reaction with an alcohol like ethanol (B145695) under acidic catalysis) or by conversion to an acyl chloride followed by reaction with an alcohol. This step protects the carboxylic acid and makes it more amenable to reduction.

Reduction: The final step is the reduction of the ester group to a primary alcohol. This transformation yields the target molecule, this compound. This reduction is most commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemicalbook.com

This sequential approach allows for the controlled introduction of each functional group, building complexity in a step-wise manner.

The synthesis of this compound is heavily reliant on specific and reliable functional group transformations. The most critical of these is the reduction of a carbonyl group at the 3-position of the pyridine ring to the hydroxymethyl group.

The reduction of nicotinic acid derivatives (esters or the acids themselves) to the corresponding pyridinylmethanols is a well-documented transformation. Metal hydride reagents are typically employed for this purpose. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is highly effective for reducing esters to primary alcohols. chemicalbook.comgoogle.com An alternative, milder option is sodium borohydride (B1222165), often in combination with an additive like lithium chloride, which can also effectively reduce pyridine esters. google.com

Table 1: Comparison of Reducing Agents for Pyridine-3-carboxylate Reduction
Reducing AgentSubstrateSolventTypical ConditionsReference
Lithium aluminum hydride (LiAlH₄)Ethyl 6-aminonicotinateTHFReflux for 1 hour chemicalbook.com
Sodium borohydride / Lithium chlorideMethyl 4-picolinateTHFReflux for 6-8 hours google.com
Lithium aluminum hydride (LiAlH₄)Potassium 2-(piperazin-1-yl)nicotinateTHF20-25°C google.com

Another key transformation is the introduction of the diethylamino group at the 6-position. As the pyridine ring is electron-deficient, it is susceptible to nucleophilic aromatic substitution, especially when a good leaving group like a halide is present at the 2- or 6-position. The reaction of a 6-halopyridine derivative with diethylamine, often at elevated temperatures, serves as a direct method for C-N bond formation. nih.gov

Advanced and Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These principles are being actively applied to the synthesis of pyridine derivatives, including advanced catalytic methods and adherence to green chemistry tenets.

Transition-metal catalysis offers powerful alternatives to classical methods for forming the key bonds in this compound. nih.gov

C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming carbon-nitrogen bonds. researchgate.net This reaction could be used to couple a 6-halopyridine precursor with diethylamine under milder conditions than traditional SNAr reactions. This catalytic cycle typically involves a palladium precatalyst and a specialized phosphine (B1218219) ligand. This method is known for its broad substrate scope and high functional group tolerance. researchgate.net

Table 2: Typical Components for Catalytic C-N Bond Formation
ComponentExampleFunctionReference
Catalyst PrecursorPd(OAc)₂, Pd₂(dba)₃Source of catalytic palladium researchgate.net
LigandBINAP, XPhos, SPhosStabilizes the catalyst and facilitates the reaction cycle researchgate.net
BaseNaOt-Bu, K₂CO₃, Cs₂CO₃Activates the amine nucleophile researchgate.net
SolventToluene (B28343), DioxaneReaction medium researchgate.net

C-C Bond Formation: While reduction of a carboxylic acid is common, catalytic methods could also be used to construct the C-C bond between the pyridine ring and the methanol (B129727) carbon. For instance, a Sonogashira coupling of a 6-(diethylamino)-3-halopyridine with a protected acetylene, followed by hydration and reduction, could form the desired hydroxymethyl group. beilstein-journals.org Such catalytic strategies provide modular and flexible routes to the target compound. researchgate.netresearchgate.net

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. researchgate.net For a multi-step synthesis of this compound, several improvements can be envisioned.

Safer Reagents and Solvents: The use of hazardous reagents like LiAlH₄, which reacts violently with water, could potentially be replaced by safer alternatives like catalytic transfer hydrogenation. Solvents such as THF or toluene could be substituted with more environmentally benign options where possible. rsc.org

Energy Efficiency: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and energy consumption for the synthesis of various pyridine derivatives. nih.gov Applying this technology to the substitution or reduction steps could enhance the process's sustainability.

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. rsc.org Employing catalytic methods for C-N bond formation or reduction steps not only improves efficiency but also reduces the generation of inorganic waste. rsc.org Iron-based catalysts, in particular, are gaining attention as they are more abundant and less toxic than precious metal catalysts. rsc.org

By integrating these advanced catalytic and green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Isolation and Purification Techniques for this compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain the compound in high purity. The choice of technique depends on the physical and chemical properties of the product and the impurities present.

A common initial step in the work-up procedure following the reduction of 6-(diethylamino)nicotinic acid with a hydride-based reducing agent, such as Lithium Aluminum Hydride (LiAlH4), involves quenching the reaction. This is typically achieved by the careful, sequential addition of water and an aqueous base solution to decompose the excess reducing agent and the aluminum salts into a filterable solid.

After filtration to remove the inorganic salts, the crude product is typically isolated by extraction. The filtrate, containing the desired alcohol, is extracted with an organic solvent in which the product is highly soluble, such as ethyl acetate or dichloromethane (B109758). The combined organic extracts are then washed with brine to remove residual water and dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. The solvent is subsequently removed under reduced pressure to yield the crude this compound.

Further purification is generally necessary to remove any unreacted starting materials, by-products, or residual solvents. The most effective method for purifying substituted pyridinemethanols is often column chromatography.

Column Chromatography Parameters:

ParameterDescription
Stationary Phase Silica gel is a commonly used stationary phase for the purification of polar organic compounds like aminopyridyl alcohols.
Mobile Phase (Eluent) A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is typically employed. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product. The optimal solvent system would be determined by thin-layer chromatography (TLC) analysis.
Fraction Collection Fractions are collected and analyzed by TLC to identify those containing the pure product.
Solvent Removal The solvent from the combined pure fractions is removed under reduced pressure to afford the purified this compound.

Crystallization can also be a viable purification method if a suitable solvent system is identified in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble. This can sometimes be achieved from a mixed solvent system, such as toluene-heptane.

Optimization of Reaction Conditions and Scalability

The successful and efficient synthesis of this compound on a larger scale requires careful optimization of reaction conditions and consideration of scalability factors.

Optimization of Nucleophilic Aromatic Substitution:

The first step, the reaction between a 6-halonicotinic acid derivative and diethylamine, is a nucleophilic aromatic substitution (SNAr). The reactivity of the pyridine ring is enhanced by the electron-withdrawing carboxylic acid group. Key parameters to optimize include:

Leaving Group: The choice of the halogen on the pyridine ring can influence the reaction rate. Generally, fluoride (B91410) is the best leaving group in SNAr reactions, followed by chloride and bromide, due to the high electronegativity of fluorine polarizing the C-F bond.

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often used to facilitate SNAr reactions by solvating the cation and leaving the nucleophile more reactive.

Temperature: The reaction rate is temperature-dependent. Higher temperatures generally increase the reaction rate, but can also lead to the formation of by-products. The optimal temperature is a balance between reaction time and purity.

Base: The reaction may require a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Optimization of the Reduction Step:

The reduction of the carboxylic acid group of 6-(diethylamino)nicotinic acid to a primary alcohol is a critical transformation. Lithium Aluminum Hydride (LiAlH4) is a powerful reducing agent capable of this conversion. Optimization of this step involves:

Stoichiometry of Reducing Agent: An excess of LiAlH4 is typically used to ensure complete reduction. However, a large excess can complicate the work-up procedure. Determining the optimal stoichiometry is crucial for efficiency and safety.

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are required for LiAlH4 reductions due to its high reactivity with protic solvents.

Temperature Control: The initial addition of the carboxylic acid to the LiAlH4 suspension is often performed at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature or gently heated to ensure completion.

Work-up Procedure: The quenching procedure must be carefully controlled to manage the exothermic decomposition of excess LiAlH4 and to produce easily filterable inorganic salts.

Scalability Considerations:

Transitioning the synthesis from a laboratory scale to a larger industrial scale introduces several challenges:

Heat Transfer: Both the nucleophilic substitution and the reduction reactions can be exothermic. Effective heat management is crucial on a larger scale to prevent runaway reactions and ensure consistent product quality. This may involve the use of jacketed reactors with controlled heating and cooling systems.

Reagent Addition: The rate of addition of reagents, particularly the highly reactive LiAlH4, needs to be carefully controlled on a large scale to manage the exotherm.

Work-up and Isolation: Handling large volumes of flammable solvents and performing extractions and filtrations on a large scale require specialized equipment and safety protocols. The efficiency of the extraction and the volume of solvent required are important considerations for process economics and environmental impact.

Purification: Column chromatography can be challenging and costly to scale up. Developing a robust crystallization method for purification is often preferred for large-scale production as it is generally more economical and easier to implement.

By systematically optimizing the reaction parameters and carefully considering the engineering challenges associated with scaling up, the synthesis of this compound can be made more efficient, cost-effective, and safe for larger-scale production.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Diethylamino 3 Pyridinyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of [6-(Diethylamino)-3-pyridinyl]methanol by providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the table below. These predictions are based on established substituent effects on the pyridine (B92270) ring and related functional groups.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (N-pyridine)--
2 (CH-pyridine)8.1 - 8.3145 - 150
3 (C-pyridine)-130 - 135
4 (CH-pyridine)7.2 - 7.4120 - 125
5 (CH-pyridine)6.5 - 6.7105 - 110
6 (C-pyridine)-155 - 160
7 (CH₂)4.5 - 4.760 - 65
8 (OH)5.0 - 5.5 (broad)-
9 (N-ethyl)--
10 (CH₂)3.4 - 3.645 - 50
11 (CH₃)1.1 - 1.312 - 15

Multi-dimensional NMR experiments are indispensable for the complete assignment of the proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar couplings between protons. For instance, correlations would be expected between the proton at position 4 and the proton at position 5 of the pyridine ring. Similarly, the methylene (B1212753) protons (10) of the ethyl group would show a correlation with the methyl protons (11).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at 8.1-8.3 ppm would correlate with the carbon signal at 145-150 ppm, confirming the assignment of C2-H2.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to confirm the proposed conformation of the molecule. For example, a NOESY spectrum might show a correlation between the methylene protons of the ethyl groups (10) and the proton at position 5 of the pyridine ring, indicating their close spatial arrangement.

Isotopic labeling can be a valuable tool in the NMR analysis of pyridine derivatives. nih.govchemrxiv.orgresearchgate.net While no specific isotopic labeling studies on this compound are available, the principles can be readily applied.

¹⁵N Labeling: Incorporation of ¹⁵N into the pyridine ring would allow for ¹H-¹⁵N and ¹³C-¹⁵N correlation experiments, providing further confirmation of the structure and electronic environment of the nitrogen atom. chemrxiv.orgresearchgate.net

²H (Deuterium) Labeling: Selective deuteration of specific positions on the pyridine ring could simplify the ¹H NMR spectrum by removing certain signals and their corresponding couplings. nih.gov This can be particularly useful in resolving overlapping signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to its functional groups. The table below provides a detailed assignment of the expected vibrational bands.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, Broad (IR)O-H stretching (hydrogen-bonded)
3100 - 3000Medium (IR, Raman)Aromatic C-H stretching
2975 - 2850Strong (IR, Raman)Aliphatic C-H stretching (CH₂, CH₃)
1600 - 1580Medium to Strong (IR, Raman)C=C and C=N stretching (pyridine ring)
1500 - 1400Medium (IR, Raman)Pyridine ring vibrations, CH₂ and CH₃ bending
1350 - 1250Medium (IR, Raman)C-N stretching (aromatic amine)
1200 - 1000Strong (IR)C-O stretching (primary alcohol)
Below 1000-Fingerprint region, various bending and skeletal vibrations

The broad O-H stretching band in the IR spectrum is indicative of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.inforesearchgate.net The presence of multiple bands in the 1600-1400 cm⁻¹ region is characteristic of the pyridine ring vibrations. nist.gov

The vibrational spectra can also provide insights into the conformational isomers of the molecule. The orientation of the diethylamino and hydroxymethyl groups relative to the pyridine ring can influence the positions and intensities of certain vibrational bands. iu.edu.saresearchgate.netnih.gov For example, different rotational conformers (rotamers) around the C3-CH₂OH bond could lead to slight shifts in the C-O stretching frequency. Similarly, the conformation of the diethylamino group could affect the C-N stretching and C-H bending modes. Computational studies, in conjunction with experimental IR and Raman data, would be necessary to perform a detailed conformational analysis. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which helps in confirming its structure. The molecular weight of this compound is 180.25 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 180. The fragmentation pattern would likely be dominated by cleavages adjacent to the nitrogen and oxygen atoms. A plausible fragmentation pathway is outlined below:

Alpha-cleavage of the diethylamino group: Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 165. A more favorable alpha-cleavage would be the loss of an ethyl radical (•CH₂CH₃) to give a prominent peak at m/z 151.

Alpha-cleavage of the hydroxymethyl group: Loss of a hydroxyl radical (•OH) is possible, leading to a fragment at m/z 163. Alternatively, cleavage of the C-C bond adjacent to the oxygen can lead to the loss of CH₂OH, resulting in a fragment at m/z 149. libretexts.org

Loss of water: Dehydration of the molecular ion could lead to a fragment at m/z 162. libretexts.org

Cleavage of the pyridine ring: Further fragmentation of the pyridine ring can lead to a variety of smaller fragments.

The table below summarizes the predicted major fragments in the mass spectrum of this compound.

m/zProposed Fragment Ion
180[M]⁺˙ (Molecular ion)
165[M - CH₃]⁺
151[M - CH₂CH₃]⁺ (likely a major fragment)
149[M - CH₂OH]⁺
163[M - OH]⁺
162[M - H₂O]⁺˙

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound (C₁₀H₁₆N₂O), analysis via HRMS using a soft ionization technique such as Electrospray Ionization (ESI) is expected to produce a prominent protonated molecular ion, [M+H]⁺. The theoretical exact mass of this ion can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms. This analysis provides definitive confirmation of the molecular formula, a fundamental step in structural elucidation.

Table 1: Predicted HRMS Data for this compound
Molecular FormulaIon SpeciesTheoretical Exact Mass (m/z)Typical Mass Accuracy (ppm)
C₁₀H₁₆N₂O[M+H]⁺181.13354< 5 ppm

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 181.13) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, offering insights into its connectivity and functional groups.

The fragmentation of protonated this compound would likely proceed through several predictable pathways initiated by the cleavage of the weakest bonds. Key expected fragmentation mechanisms include:

Loss of Ethylene (B1197577): A common fragmentation pathway for diethylamino groups is the neutral loss of an ethylene molecule (C₂H₄, 28.03 Da), leading to a significant fragment ion.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the diethylamino group or the pyridine ring.

Loss of Water: Elimination of the hydroxyl group as a neutral water molecule (H₂O, 18.01 Da), particularly under energetic collision-induced dissociation (CID) conditions.

Cleavage of the Methanol (B129727) Group: Loss of the hydroxymethyl radical (•CH₂OH, 31.02 Da) or formaldehyde (B43269) (CH₂O, 30.01 Da).

These fragmentation pathways help to confirm the presence and arrangement of the diethylamino and hydroxymethyl substituents on the pyridine core.

Table 2: Predicted Key MS/MS Fragments of [M+H]⁺ Ion of this compound
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFormula of Loss
181.13163.12WaterH₂O
181.13152.11Ethyl RadicalC₂H₅•
181.13150.10Hydroxymethyl RadicalCH₃O•
152.11124.08EthyleneC₂H₄

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Analysis of Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the aminopyridine system, where the electron-donating diethylamino group is conjugated with the electron-accepting pyridine ring. This donor-acceptor structure is expected to give rise to distinct absorption bands.

The primary electronic transitions anticipated are:

π → π* transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the pyridine ring. They are typically observed as intense absorption bands in the UV region.

n → π* transitions: These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen atoms) to π* antibonding orbitals. These bands are generally less intense than π → π* bands.

Intramolecular Charge Transfer (ICT) transition: Due to the electron-donating nature of the diethylamino group and the π-deficient pyridine ring, a significant ICT band is expected. This transition, which moves electron density from the donor to the acceptor, typically occurs at longer wavelengths and is highly sensitive to the molecular environment.

Many aminopyridine derivatives are known to be fluorescent, and this compound is expected to exhibit fluorescence upon excitation at its absorption maximum. The emission spectrum would likely be a mirror image of the longest-wavelength absorption band, with a characteristic Stokes shift (the difference in wavelength between the absorption and emission maxima).

Solvatochromic Effects on Electronic Spectra

Solvatochromism is the phenomenon where a substance's color, and thus its UV-Vis absorption or fluorescence spectrum, changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, such as those with ICT character.

For this compound, the ICT excited state is predicted to be significantly more polar than the ground state. In polar solvents, this more polar excited state will be stabilized to a greater extent than the ground state. This differential stabilization lowers the energy gap for the electronic transition. Consequently, the compound is expected to exhibit positive solvatochromism (a bathochromic or red shift) in its absorption and, more dramatically, in its fluorescence spectra as the solvent polarity increases. For instance, the absorption and emission maxima would be expected at longer wavelengths in a polar protic solvent like methanol compared to a nonpolar solvent like hexane.

Table 3: Predicted Solvatochromic Shifts in UV-Vis and Fluorescence Spectra
SolventPolarity IndexPredicted Absorption λₘₐₓ (nm)Predicted Fluorescence λₘₐₓ (nm)Predicted Shift Type
Hexane0.1~290-300~340-360-
Acetonitrile (B52724)5.8~300-315~380-410Bathochromic (Red)
Methanol6.6~310-325~400-440Bathochromic (Red)

X-ray Crystallography and Solid-State Structural Analysis

While a published crystal structure for this compound is not available, its molecular structure allows for predictions regarding its solid-state packing and intermolecular interactions. X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Crystal Packing Motifs and Intermolecular Interactions

The solid-state structure of this compound is expected to be dominated by hydrogen bonding and other non-covalent interactions.

Hydrogen Bonding: The primary alcohol's hydroxyl (-OH) group is a strong hydrogen bond donor, while the pyridine ring nitrogen and the hydroxyl oxygen are effective hydrogen bond acceptors. This functionality would likely lead to the formation of robust hydrogen-bonded networks, such as chains or dimers (e.g., O-H···N or O-H···O interactions), which would be a defining feature of the crystal packing.

The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π and van der Waals forces would determine the final crystal packing motif and the macroscopic properties of the solid material.

Polymorphism and Co-crystallization Studies

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of published research on the polymorphism and co-crystallization of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in the same crystal lattice, are critical areas of study in pharmaceutical and materials science. However, to date, no studies have been specifically dedicated to exploring these phenomena for this particular compound.

The lack of available data means that there are no reported polymorphs for this compound. Consequently, crystallographic data, such as space groups, unit cell dimensions, and other structural parameters that would differentiate various polymorphic forms, are not available. The table below, which would typically summarize such findings, remains empty, highlighting this gap in the current body of scientific knowledge.

Table 1: Crystallographic Data of Known Polymorphs of this compound

Polymorph Crystal System Space Group Unit Cell Parameters
No polymorphs have been reported in the scientific literature.

Similarly, investigations into the co-crystallization of this compound with other molecules, known as co-formers, have not been documented. Such studies would be instrumental in understanding and modifying the physicochemical properties of the compound, such as solubility, stability, and bioavailability. The absence of this research means that no co-crystal structures involving this compound have been characterized.

Table 2: Reported Co-crystals of this compound

Co-former Stoichiometric Ratio Crystal System Space Group Key Supramolecular Interactions
No co-crystals have been reported in the scientific literature.

Computational and Theoretical Investigations of 6 Diethylamino 3 Pyridinyl Methanol

Quantum Chemical Studies on Electronic Structure and Molecular Geometry

Quantum chemical studies are fundamental to elucidating the intrinsic properties of [6-(Diethylamino)-3-pyridinyl]methanol at the atomic level. These investigations typically employ a range of computational methods to solve the Schrödinger equation, offering a detailed picture of the molecule's electronic distribution and three-dimensional arrangement.

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecular systems, balancing accuracy with computational cost. For this compound, DFT calculations are instrumental in determining its ground state properties. A common approach involves the use of hybrid functionals, such as B3LYP, in conjunction with a sufficiently large basis set, for instance, 6-311++G(d,p), to ensure reliable predictions.

These calculations yield optimized molecular geometries, providing precise bond lengths and angles. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP) can be determined. The energy gap between the HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and electronic excitation properties.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound at the B3LYP/6-311++G(d,p) level of theory.

Property Value
Total Energy (Hartree) -655.12345
HOMO Energy (eV) -5.87
LUMO Energy (eV) -0.98
HOMO-LUMO Gap (eV) 4.89

Note: The data presented in this table is hypothetical and for illustrative purposes, representing the type of results obtained from DFT calculations.

To achieve a higher level of accuracy, particularly for electronic properties, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on the wavefunction and provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more demanding, methods like Coupled-Cluster with Single and Double and perturbative Triple excitations (CCSD(T)) are often considered the "gold standard" in quantum chemistry for their precision.

For this compound, high-level ab initio calculations can be used to refine the energies and geometries obtained from DFT. They are particularly valuable for benchmarking the results from less computationally intensive methods and for obtaining highly accurate electronic properties, which are crucial for understanding the molecule's reactivity and interaction with its environment.

Conformational Landscape and Potential Energy Surface Mapping

The flexibility of the diethylamino and methanol (B129727) groups in this compound gives rise to a complex conformational landscape. Understanding this landscape is essential, as the molecule's properties can be highly dependent on its three-dimensional structure.

A systematic conformational search is necessary to identify the stable conformers of this compound. This process involves exploring the potential energy surface (PES) by systematically rotating the molecule's rotatable bonds. The primary rotatable bonds in this molecule are the C-N bonds of the diethylamino group and the C-C and C-O bonds of the hydroxymethyl group.

Computational scans of the PES can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states connecting these conformers. The geometries of these stationary points are then fully optimized to confirm their nature.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound.

Conformer Relative Energy (kcal/mol)
Conformer A 0.00
Conformer B 1.25

Note: The data in this table is hypothetical and serves to illustrate the energetic differences that might exist between different conformers.

Theoretical Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization.

Theoretical calculations can provide predictions for various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). For NMR, chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths.

Comparing these theoretically predicted spectra with experimental data can provide a stringent test of the computational methodology and can aid in the interpretation of experimental results.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound.

Spectroscopic Property Predicted Value
1H NMR Chemical Shift (ppm, hypothetical proton) 7.85 (pyridine ring)
13C NMR Chemical Shift (ppm, hypothetical carbon) 155.4 (pyridine ring)
IR Vibrational Frequency (cm-1, O-H stretch) 3450

Note: This table contains hypothetical data to exemplify the output of theoretical spectroscopic predictions.

Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating isotropic magnetic shielding tensors, from which NMR chemical shifts are derived.

Theoretical calculations are typically performed on the molecule's optimized geometry. By computing the shielding constants for a reference compound, such as tetramethylsilane (B1202638) (TMS), the chemical shifts (δ) for the nuclei of this compound can be predicted. These simulations provide valuable insights into the electronic environment of each atom. For instance, the electron-donating diethylamino group is expected to increase the electron density on the pyridine (B92270) ring, leading to upfield shifts (lower ppm values) for the ring protons and carbons compared to unsubstituted pyridine methanol. Combining molecular dynamics with quantum mechanics can further refine these predictions by accounting for solvent effects. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on typical DFT calculations for analogous pyridine derivatives. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-~158.5
Pyridine C4~6.5~105.8
Pyridine C5~7.6~138.0
Pyridine C6-~157.0
CH₂OH (Methanol)~4.5~63.2
N(CH₂CH₃)₂ (Methylene)~3.4~44.1
N(CH₂CH₃)₂ (Methyl)~1.2~12.9

Spin-spin coupling constants can also be computed to aid in structural assignment, providing through-bond connectivity information that confirms the molecular framework.

Calculation of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities, which directly correlate with experimental spectra. These calculations are performed by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) at the optimized molecular geometry.

The resulting vibrational modes can be analyzed to assign specific spectral peaks to the motions of functional groups. For this compound, key vibrational modes include the O-H stretch of the methanol group, C-H stretches of the aromatic ring and ethyl groups, C-N stretches of the diethylamino group, and various pyridine ring deformation modes. Comparing the calculated spectrum with experimental data allows for a detailed confirmation of the molecular structure. While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors. nist.gov

Table 2: Selected Calculated Vibrational Frequencies for this compound (Note: These are representative frequencies based on DFT calculations for similar functional groups. Values are typically scaled to better match experimental data.)

Vibrational ModeCalculated Frequency (cm⁻¹)Expected IR Intensity
O-H Stretch~3650Strong, Broad
Aromatic C-H Stretch~3050 - 3100Medium
Aliphatic C-H Stretch (CH₂)~2930 - 2980Strong
Aliphatic C-H Stretch (CH₃)~2870 - 2960Strong
Pyridine Ring Stretch~1580 - 1610Strong
CH₂ Scissoring~1450 - 1470Medium
C-O Stretch (Primary Alcohol)~1050Strong
C-N Stretch (Aromatic Amine)~1340Strong

Prediction of Electronic Excitation Energies and UV-Vis Spectra

The electronic absorption properties of a molecule can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum of the compound.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted pyridine ring system. The strong electron-donating diethylamino group is anticipated to cause a significant red-shift (shift to longer wavelengths) of the absorption maxima compared to pyridine itself, due to the destabilization of the highest occupied molecular orbital (HOMO). TD-DFT calculations provide the excitation energy, oscillator strength (related to absorption intensity), and the nature of the orbitals involved in each electronic transition. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule. researchgate.net

Table 3: Illustrative TD-DFT Results for the Lowest Energy Transitions of this compound (Note: These values are hypothetical, based on typical TD-DFT calculations for aromatic amines.)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁~3.9~318~0.25HOMO → LUMO (π → π)
S₀ → S₂~4.6~270~0.18HOMO-1 → LUMO (π → π)
S₀ → S₃~5.1~243~0.45HOMO → LUMO+1 (π → π*)

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

Solvation Dynamics and Solvent-Mediated Interactions

MD simulations are particularly useful for studying how a solute molecule like this compound interacts with solvent molecules. By placing the molecule in a simulation box filled with a chosen solvent (e.g., water or methanol), one can investigate the formation of solvation shells and specific interactions like hydrogen bonds.

The analysis of radial distribution functions (RDFs) from the simulation trajectory can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For this compound in an aqueous solution, RDFs would likely show a high probability of finding water molecules near the hydroxyl group (acting as a hydrogen bond donor and acceptor) and the pyridine nitrogen (acting as a hydrogen bond acceptor). These simulations reveal the structure of the immediate solvent environment, which is crucial for understanding the molecule's solubility and reactivity in solution. researchgate.netresearchgate.net

Intermolecular Interactions and Self-Assembly Propensity

MD simulations of multiple this compound molecules can be used to investigate their tendency to aggregate or self-assemble in solution. The primary intermolecular forces at play would be hydrogen bonding between the hydroxyl group of one molecule and the pyridine nitrogen of another, as well as van der Waals interactions between the aromatic rings and alkyl chains.

By analyzing the simulation for persistent intermolecular contacts and calculating the potential mean force between molecules, one can assess the stability of dimers or larger aggregates. Such simulations can predict whether the compound is likely to form organized structures in solution, which is a key property for applications in materials science and supramolecular chemistry. nih.gov

Reactivity and Reaction Mechanisms of 6 Diethylamino 3 Pyridinyl Methanol

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Ring

The reactivity of the pyridine ring in [6-(Diethylamino)-3-pyridinyl]methanol is strongly influenced by the presence of the powerful electron-donating diethylamino group at the 6-position and the inherent electron-deficient nature of the pyridine nitrogen.

Electrophilic Aromatic Substitution: Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq Furthermore, under the acidic conditions often used for these reactions, the ring nitrogen becomes protonated, further increasing its deactivating effect. uoanbar.edu.iq However, the N,N-diethylamino group at the C-6 position is a strong activating group. Through resonance, it donates electron density to the ring, partially offsetting the deactivation by the ring nitrogen.

This activating group directs incoming electrophiles to the positions ortho and para to itself. In this molecule, the ortho position is C-5 and the para position is C-3. Since the C-3 position is already substituted with the methanol (B129727) group, electrophilic attack is predicted to occur regioselectively at the C-5 position. Even with this activation, vigorous reaction conditions may still be necessary to achieve substitution. youtube.com

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-poor and thus more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2, 4, and 6-positions. thieme-connect.de However, a successful SNAr reaction typically requires the presence of a good leaving group. In this compound, there are no conventional leaving groups (like halides) on the ring. The diethylamino group is a very poor leaving group. Consequently, the molecule is generally unreactive toward traditional SNAr reactions.

Recent advancements have shown that SNAr reactions on electron-rich aminopyridines can be achieved using transition-metal catalysts, such as ruthenium(II) complexes. thieme-connect.dethieme-connect.comx-mol.net These catalysts operate via a π-coordination activation strategy, where the metal transiently coordinates to the pyridine ring, increasing its electrophilicity and enabling the displacement of a group that would otherwise be a poor leaving group. thieme-connect.de

Transformations at the Carbinol Functional Group

The primary alcohol (-CH₂OH) functional group at the C-3 position is a versatile site for a variety of chemical transformations, characteristic of primary alcohols. These reactions allow for the elaboration of the side chain to introduce new functional groups.

Key transformations include:

Esterification: In the presence of an acid catalyst like concentrated sulfuric acid, the carbinol group reacts with carboxylic acids or their derivatives (e.g., acid anhydrides, acyl chlorides) to form the corresponding esters. google.comchemguide.co.uk This is a reversible equilibrium reaction. chemguide.co.uk

Etherification: The alcohol can be converted into an ether, for instance, via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether.

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen. Reaction with thionyl chloride (SOCl₂) yields the corresponding chloride, [6-(diethylamino)-3-pyridinyl]methyl chloride, while reaction with phosphorus tribromide (PBr₃) produces the bromide.

Reaction TypeReagent(s)Product Functional GroupGeneral Mechanism
EsterificationCarboxylic Acid (R-COOH), H⁺ catalystEster (-CH₂OCOR)Acid-catalyzed nucleophilic acyl substitution chemguide.co.uk
Etherification1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Ether (-CH₂OR)Williamson Ether Synthesis (SN2)
HalogenationThionyl Chloride (SOCl₂)Alkyl Chloride (-CH₂Cl)Nucleophilic substitution (SNi or SN2)
HalogenationPhosphorus Tribromide (PBr₃)Alkyl Bromide (-CH₂Br)Nucleophilic substitution (SN2)

Oxidation and Reduction Chemistry

Oxidation: The primary carbinol group is readily oxidized to different carbonyl compounds depending on the strength and nature of the oxidizing agent. The pyridine ring itself is relatively resistant to oxidation, although N-oxidation can occur (see Section 5.4).

Mild Oxidation: Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) will oxidize the primary alcohol to an aldehyde, yielding 6-(diethylamino)nicotinaldehyde.

Strong Oxidation: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from Jones reagent), or nitric acid, will oxidize the alcohol completely to a carboxylic acid, forming 6-(diethylamino)nicotinic acid. Photoelectrocatalytic oxidation of similar pyridinemethanols has also been shown to yield the corresponding aldehyde and carboxylic acid. researchgate.net

Oxidizing AgentReaction ConditionsProductOxidation Level
Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂6-(Diethylamino)nicotinaldehydeAldehyde
Potassium Permanganate (KMnO₄)Aqueous base, heat6-(Diethylamino)nicotinic acidCarboxylic Acid
Jones Reagent (CrO₃/H₂SO₄)Acetone6-(Diethylamino)nicotinic acidCarboxylic Acid

Reduction: The carbinol functional group is already in a reduced state and cannot be further reduced under typical conditions. However, the aromatic pyridine ring can undergo reduction. Catalytic hydrogenation using catalysts like palladium (Pd), platinum (Pt), or rhodium (Rh) under hydrogen pressure can reduce the pyridine ring to a piperidine (B6355638) ring. This transformation typically requires forcing conditions (high temperature and/or pressure).

Reactions Involving the Diethylamine (B46881) Moiety

The exocyclic diethylamino group behaves as a typical tertiary amine, with its lone pair of electrons on the nitrogen atom being available for reactions.

N-Alkylation: The diethylamino nitrogen can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) in an SN2 reaction. This results in the formation of a quaternary ammonium (B1175870) salt, where the exocyclic nitrogen bears a positive charge. This reaction would compete with potential reactions at the pyridine nitrogen.

N-Oxidation: The nitrogen atoms in the molecule can be oxidized to form N-oxides. Both the pyridine ring nitrogen and the diethylamino nitrogen are susceptible to oxidation by reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The relative reactivity of the two nitrogen atoms would depend on their nucleophilicity and steric hindrance. Given the high electron density on the pyridine ring due to the amino substituent, N-oxidation of the ring nitrogen is a likely outcome.

Acid-Base Equilibria and Protonation/Deprotonation Behavior

This compound possesses two basic nitrogen centers (the pyridine ring nitrogen and the exocyclic amino nitrogen) and one weakly acidic hydroxyl group.

Protonation: The basicity of the two nitrogen atoms determines the site of initial protonation. The pKa of the conjugate acid of pyridine is 5.2, while that of diethylamine is around 11.0. However, in aminopyridines, the electron-donating amino group significantly increases the basicity of the pyridine ring nitrogen through resonance stabilization of the resulting pyridinium cation. For 4-(dimethylamino)pyridine (DMAP), a structurally related compound, the pKa of the conjugate acid is approximately 9.6-9.7. wikipedia.orglookchem.com Studies on other aminopyridines confirm that protonation occurs preferentially at the endocyclic ring nitrogen rather than the exocyclic amino nitrogen. nih.govresearchgate.net Therefore, the first protonation of this compound will occur at the pyridine ring nitrogen. A second protonation at the less basic diethylamino nitrogen would only occur under much more strongly acidic conditions.

Deprotonation: The carbinol group is weakly acidic, with a pKa similar to that of ethanol (B145695) (~16). It can be deprotonated by a very strong base, such as sodium hydride (NaH) or an organolithium reagent, to form the corresponding nucleophilic alkoxide.

SiteProcessConjugate SpeciesEstimated pKaNotes
Pyridine NitrogenProtonationPyridinium ion~9.5 (for conjugate acid)Most basic site due to resonance stabilization. wikipedia.orgnih.gov
Diethylamino NitrogenProtonationQuaternary ammonium ion< 0 (for second conjugate acid)Significantly less basic than the ring nitrogen.
Carbinol OxygenDeprotonationAlkoxide ion~16Weakly acidic; requires a very strong base.

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic Aspects: The rates of the reactions described in the preceding sections are influenced by both electronic and steric factors.

Esterification: The Fischer esterification is known to be a slow, acid-catalyzed process. chemguide.co.uk The reaction rate depends on the concentration of the acid catalyst, the temperature, and the steric hindrance around the alcohol and carboxylic acid. The mechanism involves protonation of the carboxylic acid carbonyl, nucleophilic attack by the alcohol, and subsequent elimination of water. chemguide.co.uk

Oxidation: The kinetics of alcohol oxidation depend heavily on the chosen reagent and mechanism. For example, oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate, the decomposition of which is the rate-determining step.

Electrophilic Substitution: The rate of electrophilic substitution on the pyridine ring would be significantly faster than that of unsubstituted pyridine due to the activating effect of the diethylamino group. Kinetic studies on hydrogen exchange in aminopyridine derivatives have been used to quantify the effects of substituents on reaction rates. rsc.org

Thermodynamic Aspects: The feasibility and position of equilibrium for reactions are governed by thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

Esterification: This reaction is an equilibrium process with a ΔG° close to zero. The reaction can be driven to completion by removing one of the products (usually water or the ester) from the reaction mixture, in accordance with Le Châtelier's principle. chemguide.co.uk

Oxidation: The oxidation of a primary alcohol to an aldehyde or a carboxylic acid is typically a thermodynamically favorable (exergonic) process, with a large negative ΔG°.

Acid-Base Equilibria: The dissociation constant (Ka) of the protonated form is directly related to the standard free energy of dissociation (ΔG° = -RT ln Ka). Thermodynamic quantities for the dissociation of aminopyridinium ions, including ΔH° and ΔS°, have been determined experimentally, providing insight into the energetics of the protonation process. nih.gov

Conceptual Analysis of the Oxidation of the Carbinol Group
ParameterInfluence on ReactionControlling Factors
Kinetic: Rate Constant (k)Determines how fast the alcohol is converted to the aldehyde/acid.Choice of oxidizing agent, temperature, solvent, steric hindrance.
Kinetic: Activation Energy (Ea)The energy barrier that must be overcome for the reaction to occur.The specific reaction mechanism (e.g., formation of a chromate ester intermediate).
Thermodynamic: Gibbs Free Energy (ΔG°)Determines the spontaneity and position of equilibrium. A large negative value indicates a highly favorable reaction.The relative stability of C-O/O-H bonds in the alcohol versus C=O/C-O bonds in the products.
Thermodynamic: Enthalpy (ΔH°)The heat released or absorbed during the reaction. Oxidation of alcohols is generally exothermic.Bond energies of bonds broken and formed.

Derivatization and Synthesis of Analogues of 6 Diethylamino 3 Pyridinyl Methanol

Synthesis of Esters, Ethers, and Carbonyl Derivatives

The hydroxyl group of [6-(Diethylamino)-3-pyridinyl]methanol is a prime site for derivatization, allowing for the formation of esters, ethers, and carbonyl compounds through established synthetic protocols.

Esters: Esterification of the primary alcohol can be readily achieved by reaction with acid chlorides or acid anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. orgosolver.comlibretexts.org The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. stackexchange.com For instance, the reaction with acetyl chloride in pyridine would yield [6-(diethylamino)-3-pyridinyl]methyl acetate (B1210297). A variety of ester derivatives can be synthesized by selecting the appropriate acylating agent. The classic Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is also a viable method. google.com

Ethers: The synthesis of ether derivatives can be accomplished through methods like the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. This method is particularly effective for producing ethers from primary halides. umn.eduaskthenerd.com For example, treating this compound with sodium hydride followed by methyl iodide would produce 6-(diethylamino)-3-(methoxymethyl)pyridine.

Carbonyl Derivatives: Oxidation of the primary alcohol functionality in this compound can lead to the corresponding carbonyl compounds. The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), is crucial to selectively obtain the aldehyde, 6-(diethylamino)nicotinaldehyde, while preventing overoxidation to the carboxylic acid. askthenerd.com More vigorous oxidizing agents, like potassium permanganate (B83412) or chromium(VI) in acidic media, can be employed to directly synthesize the corresponding carboxylic acid, 6-(diethylamino)nicotinic acid. bohrium.comresearchgate.net Aerobic oxidation using noble metal catalysts also presents a green alternative for the synthesis of these carbonyl compounds. nih.govdaneshyari.comlookchem.com

Table 1: Synthesis of Esters, Ethers, and Carbonyl Derivatives

Derivative Type Reagents and Conditions Product
Ester Acetyl chloride, pyridine [6-(diethylamino)-3-pyridinyl]methyl acetate

Functionalization and Substitution on the Pyridine Nucleus

The pyridine ring of this compound is susceptible to electrophilic aromatic substitution, although the electron-donating diethylamino group significantly influences the regioselectivity of these reactions.

Halogenation: Direct halogenation of the pyridine ring can be challenging but is achievable under specific conditions. For pyridine derivatives with activating groups, such as the diethylamino group, electrophilic halogenation is directed to the positions ortho and para to the activating group. Thus, halogenation of this compound would be expected to occur at the 5-position. Methods for 3-selective halogenation of pyridines have also been developed, which could potentially be applied. nih.govchemrxiv.orgchemrxiv.org

Nitration: The nitration of aminopyridines typically requires careful control of reaction conditions to avoid decomposition and achieve the desired regioselectivity. google.com The strong activating effect of the amino group directs the nitro group to the 5-position. researchgate.netntnu.no Subsequent reduction of the nitro group can provide an entry point for further functionalization.

Table 2: Functionalization of the Pyridine Nucleus

Reaction Reagents and Conditions Expected Major Product
Bromination Br2, acetic acid [5-bromo-6-(diethylamino)-3-pyridinyl]methanol
Nitration HNO3, H2SO4 [6-(diethylamino)-5-nitro-3-pyridinyl]methanol

Modifications of the Diethylamine (B46881) Side Chain

The diethylamino group at the 6-position offers opportunities for modification, although these transformations can be more challenging than those at the hydroxyl group or on the pyridine ring. One potential modification is dealkylation, which could be achieved under specific conditions, though this might also affect other parts of the molecule. More synthetically useful would be the introduction of this side chain onto a pre-functionalized pyridine ring. For instance, the diethylamino group can be introduced via nucleophilic aromatic substitution on a 6-halopyridine derivative.

Preparation of Charged Derivatives (e.g., Quaternary Salts)

The nitrogen atom of the pyridine ring in this compound is basic and can be readily quaternized by reaction with alkyl halides. wikipedia.org This reaction introduces a permanent positive charge on the pyridine nitrogen, forming a pyridinium salt. For example, reaction with methyl iodide would yield the 1-methyl-3-(hydroxymethyl)-6-(diethylamino)pyridinium iodide salt. The tertiary amine of the diethylamino group could also potentially undergo quaternization, but the pyridine nitrogen is generally more susceptible to this reaction in similar structures. researchgate.net

Table 3: Preparation of a Quaternary Salt

Reagent Product
Methyl iodide (CH3I) 1-methyl-3-(hydroxymethyl)-6-(diethylamino)pyridinium iodide

Design and Synthesis of Polymeric Derivatives

The presence of the hydroxyl group allows for the incorporation of this compound into polymeric structures. One approach is to convert the alcohol into a polymerizable monomer. For example, esterification with acryloyl chloride would yield [6-(diethylamino)-3-pyridinyl]methyl acrylate, which can then be polymerized via free radical polymerization to form a side-chain functionalized polymer. Alternatively, polycondensation reactions can be employed. For instance, the diol can be reacted with a dicarboxylic acid or its derivative to form polyesters. Pyridine-containing polymers have been synthesized from monomers like 4-pyridinemethanol. researchgate.netresearchgate.netmdpi.com

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

The synthesis of a library of derivatives of this compound would enable systematic studies of structure-activity relationships (SAR) and structure-property relationships (SPR). nih.govnih.govmdpi.com For example, varying the ester group (from small alkyl to bulky aromatic groups) could modulate the lipophilicity and steric profile of the molecule, which could in turn influence its biological activity or material properties. Similarly, substitution on the pyridine ring would alter the electronic properties of the molecule. The introduction of a positive charge through quaternization would dramatically increase the hydrophilicity. The fluorescence properties of pyridine derivatives can also be tuned by chemical modification. mdpi.com Such studies are crucial for the rational design of new compounds with tailored properties for applications in medicinal chemistry, materials science, and catalysis. mdpi.com

Applications of 6 Diethylamino 3 Pyridinyl Methanol and Its Derivatives in Advanced Materials and Chemical Technologies

Coordination Chemistry and Metal Complexation

Ligand Design for Specific Metal Ions

There is currently a lack of specific studies in the scientific literature that focus on the design of [6-(Diethylamino)-3-pyridinyl]methanol as a ligand for specific metal ions. While pyridine (B92270) and alcohol moieties are well-known coordinating groups, detailed research into how the electronic and steric effects of the diethylamino substituent on this particular scaffold influence its selectivity and affinity for different metal centers has not been published.

Spectroscopic and Structural Characterization of Metal Complexes

No specific spectroscopic or structural data for metal complexes of this compound were found in the available research. Characterization techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy would be essential to understand the coordination modes of the ligand and the geometry of any resulting metal complexes.

Catalytic and Sensing Applications of Metal Complexes

Without characterized metal complexes of this compound, there is no research to report on their potential applications in catalysis or chemical sensing. The development of such applications would be contingent on first establishing the fundamental coordination chemistry of the compound.

Integration into Polymeric and Supramolecular Architectures

Synthesis of Functional Polymers

The synthesis of functional polymers incorporating this compound has not been described in the reviewed scientific literature. Potential synthetic routes could involve using the hydroxyl group to initiate ring-opening polymerizations or its conversion to other functional groups for incorporation into polymer chains. However, no such studies have been published.

Surface Modification and Nanomaterial Functionalization

There is no available research detailing the use of this compound for the modification of surfaces or the functionalization of nanomaterials. Such applications would likely leverage the coordinating properties of the pyridine and methanol (B129727) groups to bind to material surfaces.

Optoelectronic and Photonic Applications

The unique electronic properties of the this compound scaffold, characterized by the electron-donating diethylamino group and the electron-withdrawing pyridine ring, make it and its derivatives promising candidates for various optoelectronic and photonic applications. These applications leverage the intramolecular charge transfer (ICT) characteristics of such donor-π-acceptor systems.

Development of Fluorescent Probes and Chemosensors

Derivatives of this compound are being explored for their potential in creating fluorescent probes and chemosensors. The core principle behind their function lies in the modulation of their ICT states upon interaction with specific analytes. This interaction can lead to noticeable changes in their photophysical properties, such as fluorescence intensity or emission wavelength, allowing for the detection of various ions and molecules.

The 6-aminopyridine framework is a known fluorophore, and its derivatives have been successfully employed in the design of chemosensors. For instance, Schiff base derivatives of aminopyridines have been shown to be effective in detecting metal ions like Cu(II), Al(III), and Fe(III). rsc.orgnih.gov The coordination of the metal ion to the pyridine nitrogen and other donor atoms in the sensor molecule can either enhance or quench the fluorescence, providing a measurable signal.

Research into pyridine derivatives has demonstrated their utility as fluorescent sensors for a range of cations. researchgate.net The nitrogen atom within the pyridine ring plays a crucial role in the sensing mechanism by coordinating with metal ions, leading to a detectable analytical signal. researchgate.net While direct studies on fluorescent probes derived from this compound are not extensively reported, the foundational chemistry of aminopyridine-based sensors suggests a strong potential for this compound to serve as a valuable building block in the development of novel sensing molecules. The diethylamino group can further enhance the sensitivity and selectivity of such probes due to its strong electron-donating nature.

Recent advancements in the synthesis of multisubstituted aminopyridines have highlighted their potential as scaffolds for biological probes. mdpi.com For example, an aminopyridine substituted with an azide (B81097) group has been designed as a "click-and-probe" molecule, where the azide allows for bioorthogonal ligation to target molecules, and the aminopyridine core provides the fluorescent signal. mdpi.com This approach could be adapted to derivatives of this compound for targeted biological imaging.

Fluorophore/Chemosensor TypeDetected Analyte(s)Sensing MechanismPotential Role of this compound
Aminopyridine Schiff BaseMetal Ions (e.g., Cu²⁺, Al³⁺, Fe³⁺)Coordination-induced fluorescence change (quenching or enhancement)Core scaffold providing the fluorescent and metal-binding sites.
Substituted AminopyridineCationsModulation of Intramolecular Charge Transfer (ICT)Building block for sensors with enhanced sensitivity due to the diethylamino group.
Bioorthogonal Aminopyridine ProbeBiomolecules"Click" reaction followed by fluorescence detectionPrecursor for probes with a reactive handle for bio-conjugation.

Non-Linear Optical (NLO) Materials

The field of non-linear optics (NLO) is crucial for the development of advanced technologies such as optical data storage, telecommunications, and optical computing. Organic materials with donor-π-acceptor (D-π-A) structures are of particular interest for NLO applications due to their high second-order NLO responses. The this compound framework embodies this D-π-A design, with the diethylamino group acting as the electron donor and the pyridine ring as the electron acceptor.

While experimental data on the NLO properties of this compound itself are scarce, studies on related aminopyridine derivatives have demonstrated their potential as NLO materials. For instance, single crystals of 2-aminopyridinium p-aminobenzoate have been shown to exhibit a second-harmonic generation (SHG) efficiency 2.2 times that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). ijaerd.org Similarly, 3-aminopyridinium 3,5-dinitrobenzoate (B1224709) has also been investigated as a promising NLO crystal. researchgate.net

The NLO response of these materials is attributed to the charge transfer between the electron-donating and electron-accepting moieties, which is enhanced in the crystalline state due to the specific molecular arrangement. Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the hyperpolarizability of these molecules, which is a measure of their NLO activity. researchgate.net Computational studies on various aminopyridine derivatives have consistently suggested their potential for NLO applications.

The presence of the strong diethylamino donor group in this compound is expected to enhance its molecular hyperpolarizability, making its derivatives potentially superior NLO materials compared to simpler aminopyridines. The hydroxyl group also offers a site for further chemical modification to fine-tune the NLO properties and facilitate the growth of non-centrosymmetric crystals, a prerequisite for second-order NLO activity.

Aminopyridine DerivativeNLO Property InvestigatedKey FindingRelevance to this compound
2-Aminopyridinium p-aminobenzoateSecond-Harmonic Generation (SHG)SHG efficiency is 2.2 times that of KDP. ijaerd.orgDemonstrates the potential of aminopyridine salts as NLO materials.
3-Aminopyridinium 3,5-dinitrobenzoateThird-Order NLO PropertiesExhibits optical limiting and switching behavior. researchgate.netHighlights the versatility of aminopyridine derivatives for various NLO applications.
2-Aminopyridinium p-toluenesulphonateTheoretical HyperpolarizabilityDFT calculations confirm good non-linear behavior. researchgate.netSupports the theoretical basis for the NLO potential of the target compound.

Role as a Precursor in Complex Organic Synthesis

Beyond its direct applications in materials science, this compound serves as a versatile precursor for the synthesis of more complex molecules, including those with significant biological or catalytic activity.

Building Block for Natural Product Synthesis

The pyridine ring is a common motif in a vast array of natural products, including vitamins, coenzymes, and alkaloids. lifechemicals.com Consequently, functionalized pyridines are valuable building blocks in the total synthesis of these complex molecules. While there is a lack of specific examples in the scientific literature detailing the use of this compound as a direct building block in the total synthesis of natural products, its structural features make it a plausible starting material.

The hydroxymethyl group at the 3-position can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for C-C bond formation or amidation reactions. The diethylamino group at the 6-position can influence the reactivity of the pyridine ring and can be a key pharmacophore in the final natural product. The pyridine nitrogen itself can be involved in various synthetic transformations.

The general importance of pyridinyl building blocks in natural product synthesis is well-established. vdoc.pub For example, pyridyl-containing fragments are often introduced late in a synthetic sequence to complete the target molecule. Given the synthetic accessibility of this compound, it represents a potential, though currently underexplored, building block for the synthesis of novel or known natural products containing a 2,5-disubstituted pyridine core.

Chiral Auxiliaries and Ligand Scaffolds

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. Pyridine-containing ligands, particularly those with a P,N or N,N chelation motif, have proven to be highly effective in a variety of metal-catalyzed enantioselective reactions. nih.gov

This compound, although achiral itself, is a valuable precursor for the synthesis of chiral ligands. The hydroxymethyl group can be converted into a phosphine (B1218219) or an amine, which, in combination with the pyridine nitrogen, can form a chelating ligand. The introduction of a chiral element, for example, by using a chiral phosphine or by resolving a racemic ligand, would result in a chiral catalyst.

The synthesis of chiral pyridine-aminophosphine ligands has been shown to be a successful strategy for creating effective catalysts for asymmetric hydrogenation. rsc.org In a typical approach, a chiral scaffold is constructed, and the aminopyridine moiety is then introduced. The diethylamino group in the target compound could potentially modulate the electronic properties of the resulting ligand, thereby influencing the stereoselectivity of the catalyzed reaction.

Furthermore, aminopyridine-derived ligands have been successfully used in copper-catalyzed asymmetric Henry reactions, demonstrating their utility in C-C bond-forming reactions. nih.gov The development of new chiral ligands is an ongoing area of research, and readily available, functionalized pyridine precursors like this compound are valuable starting points for the design and synthesis of novel ligand architectures. researchgate.net

Application AreaPotential Transformation of this compoundResulting Molecular ClassExample of Application
Asymmetric HydrogenationConversion of the methanol to a phosphine group and introduction of chirality.Chiral P,N-ligandsEnantioselective reduction of olefins and imines. rsc.org
Asymmetric C-C Bond FormationDerivatization to form a chiral aminopyridine ligand.Chiral N,N-ligandsEnantioselective Henry reaction. nih.gov
General Asymmetric CatalysisUse as a scaffold to build novel ligand structures.Tunable chiral ligandsVarious metal-catalyzed asymmetric transformations. nih.gov

Advanced Analytical Methodologies for 6 Diethylamino 3 Pyridinyl Methanol

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation, identification, and purification of chemical compounds. nih.gov It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. nih.gov For a compound like [6-(Diethylamino)-3-pyridinyl]methanol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, each with its own set of developmental considerations.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. nih.gov The development of a robust HPLC method for this compound would involve careful selection of the stationary phase, mobile phase, and detector.

A reversed-phase HPLC method is often suitable for polar compounds. A C18 or C8 column would likely provide good separation. The mobile phase composition is critical and would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). jidps.comnih.gov Gradient elution, where the mobile phase composition is changed over time, may be necessary to achieve optimal separation from any impurities. impactfactor.org

Key HPLC Method Parameters:

Column: A C18 column is a common choice for reversed-phase chromatography. nih.gov

Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape for the basic pyridine (B92270) moiety. nih.gov

Detection: UV detection would be effective due to the aromatic pyridine ring in the molecule. The detection wavelength would be set at the absorbance maximum of the compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL

Hypothetical HPLC method parameters for the analysis of this compound.

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. amazonaws.com Direct analysis of this compound by GC can be challenging due to its polarity and the presence of an active hydrogen in the methanol group, which can lead to poor peak shape and thermal degradation. nist.gov To overcome these issues, derivatization is often employed. weber.hu

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. weber.hu For the hydroxyl group in this compound, a common derivatization strategy is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. nist.gov

Potential Derivatization Reaction: this compound + BSTFA → [6-(Diethylamino)-3-pyridinyl]methoxymethyl-trimethylsilane + Trifluoroacetamide

This derivatization increases the molecular weight but significantly decreases the boiling point and polarity, making the compound more amenable to GC analysis. weber.hu

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp 300 °C

Hypothetical GC method parameters for the analysis of the TMS derivative of this compound.

Electrophoretic Separation Techniques

Electrophoretic techniques separate molecules based on their differential migration in an electric field. For ionizable compounds like this compound, Capillary Electrophoresis (CE) can be a high-efficiency separation method. The diethylamino group and the pyridine nitrogen can be protonated at acidic pH, giving the molecule a positive charge and allowing it to be separated based on its charge-to-size ratio.

The inclusion of additives like methanol in the electrophoresis gel can also impact the electrophoretic mobility of compounds. nih.gov

Advanced Spectroscopic Methods for Trace Analysis and Purity Assessment

Spectroscopic methods are invaluable for the structural elucidation and purity assessment of chemical compounds. For trace analysis, techniques that offer high sensitivity are required.

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for the structural confirmation of this compound. Fourier-Transform Infrared (FTIR) spectroscopy could confirm the presence of functional groups like the hydroxyl (-OH) and the diethylamino groups.

For purity assessment, quantitative NMR (qNMR) could be employed, which allows for the determination of the absolute purity of a substance without the need for a reference standard of the same compound.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Characterization

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide comprehensive information about a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of a wide range of compounds. nih.gov For this compound, LC-MS would provide both retention time data from the LC and mass-to-charge ratio information from the MS. phcogj.com Electrospray ionization (ESI) would be a suitable ionization technique for this polar molecule. The use of methanol as an organic modifier in the mobile phase can sometimes improve the detection limits in LC-ESI-MS analysis. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) , following derivatization, would offer high chromatographic resolution and definitive identification based on the mass spectrum of the derivatized analyte. nih.govresearchgate.net The fragmentation pattern observed in the mass spectrum provides structural information that can be used to confirm the identity of the compound and its impurities. nist.gov

TechniqueSeparation PrincipleDetection PrincipleInformation Provided
LC-MS Differential partitioning between liquid phases. nih.govMass-to-charge ratio of ionized molecules. amazonaws.comRetention time, molecular weight, and structural information from fragmentation. nih.gov
GC-MS Differential partitioning between gas and solid phases. amazonaws.comMass-to-charge ratio of fragmented ions. amazonaws.comRetention time, and detailed structural information from fragmentation patterns. nih.gov

Comparison of LC-MS and GC-MS for the analysis of this compound.

Future Research Directions and Emerging Opportunities for 6 Diethylamino 3 Pyridinyl Methanol

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. While classical approaches to pyridine (B92270) synthesis exist, future research should focus on novel and sustainable pathways to access [6-(Diethylamino)-3-pyridinyl]methanol and its derivatives.

Key Research Objectives:

Green Chemistry Approaches: Investigation into one-pot multicomponent reactions could offer a more streamlined and atom-economical synthesis. acs.org The use of greener solvents and catalysts will also be crucial in minimizing the environmental impact of its production.

Catalytic C-H Functionalization: Direct and selective functionalization of the pyridine ring is a significant challenge in organic synthesis. researchgate.netuni-muenster.deinnovations-report.com Developing catalytic methods for the late-stage modification of the this compound scaffold would provide rapid access to a diverse library of analogues with tailored properties.

Flow Chemistry: The implementation of continuous flow synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Multicomponent Reactions High atom economy, reduced waste, operational simplicity.Optimization of reaction conditions for specific substitution patterns.
Catalytic C-H Functionalization Access to novel derivatives, late-stage modification.Regioselectivity control, catalyst cost and stability.
Flow Chemistry Improved safety and scalability, precise process control.Initial setup costs, potential for clogging with solid byproducts.

Advanced Computational Modeling of Excited States and Complex Reactivity

A thorough understanding of the electronic structure and excited-state dynamics of this compound is paramount for predicting its photophysical properties and reactivity. Advanced computational modeling will play a pivotal role in this endeavor.

Core Areas of Investigation:

Excited State Dynamics: Time-dependent density functional theory (TD-DFT) and other advanced computational methods can be employed to model the excited states of the molecule. rsc.orgrsc.orgacs.orgresearchgate.net This will provide insights into its potential as a fluorescent probe or photosensitizer. The study of aminopyridine derivatives has shown that the nature and position of substituents can significantly influence their fluorescent properties. acs.orgresearchgate.netnih.govmdpi.comsciforum.net

Reaction Mechanisms: Computational studies can elucidate the mechanisms of potential reactions, aiding in the design of more efficient synthetic routes and predicting the compound's stability and reactivity in various applications. nih.gov

Solvent Effects: Modeling the influence of different solvent environments on the compound's electronic and structural properties will be crucial for its application in solution-based systems.

Development of Next-Generation Functional Materials

The unique combination of an electron-donating group and a functional handle in this compound makes it an attractive building block for the development of novel functional materials.

Potential Applications:

Organic Electronics: Pyridine derivatives are widely used in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. rsc.org The electron-rich nature of the diethylamino group could lead to materials with interesting charge-transport properties.

Sensors: The nitrogen atom in the pyridine ring and the hydroxyl group can act as binding sites for metal ions and other analytes. This suggests the potential for developing chemosensors based on this scaffold.

Thermochromic and Photochromic Materials: While not directly studied for this compound, related heterocyclic systems have shown promise in the development of materials that change color in response to temperature or light.

Interdisciplinary Research Synergies

The full potential of this compound can be unlocked through collaborations that bridge different scientific disciplines.

Examples of Synergistic Research:

Chemistry and Materials Science: The synthesis of novel polymers and metal-organic frameworks (MOFs) incorporating the this compound unit could lead to materials with unique catalytic, adsorption, or photophysical properties. chemscene.com

Computational and Experimental Chemistry: A close feedback loop between computational predictions and experimental validation will be essential for the rational design of new derivatives with targeted properties.

Chemistry and Biology: While outside the direct scope of this materials-focused article, the biological activities of pyridine derivatives are well-documented. nih.govrsc.orgrsc.orguic.edumdpi.comresearchgate.netnih.govchemistryjournal.net Interdisciplinary studies could explore potential applications in areas such as bioimaging, leveraging the compound's potential fluorescence.

Challenges and Perspectives in this compound Research

Despite its promise, the research and development of this compound are not without challenges. The selective functionalization of the pyridine ring, particularly at positions other than ortho or para to the nitrogen, remains a significant hurdle. uni-muenster.deinnovations-report.comchemrxiv.org Furthermore, ensuring the long-term stability of the compound and materials derived from it will be crucial for practical applications.

Looking forward, the market for pyridine and its derivatives is projected to grow, driven by demand in the agrochemical and pharmaceutical sectors. marketpublishers.comgrandviewresearch.comglobenewswire.commarketresearch.com This provides a favorable economic backdrop for research into novel pyridine-based compounds like this compound. The continued development of advanced synthetic and computational tools will undoubtedly accelerate the exploration of its properties and applications. The journey from a promising molecular structure to a commercially viable product is long, but the unique characteristics of this compound make it a compelling subject for future scientific inquiry.

Q & A

Basic: What are the optimal synthetic routes for [6-(Diethylamino)-3-pyridinyl]methanol, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves functionalizing a pyridine core with diethylamino and hydroxymethyl groups. Key strategies include:

  • Amination : Introduce the diethylamino group via nucleophilic substitution or transition-metal-catalyzed coupling. For example, reacting a 6-chloro-3-pyridinyl precursor with diethylamine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C .
  • Hydroxymethylation : Oxidize a methyl group to a hydroxymethyl moiety using KMnO₄ in acidic conditions or perform a reduction (e.g., NaBH₄) if starting from a carbonyl derivative .
    Yield Optimization :
  • Control temperature to avoid over-oxidation (e.g., KMnO₄ at <50°C).
  • Use anhydrous solvents to prevent hydrolysis of intermediates.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Basic: How is this compound characterized spectroscopically, and what are key spectral markers?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for the hydroxymethyl proton (δ 4.5–5.0 ppm, broad singlet) and diethylamino group (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for N-CH₂). Pyridine ring protons appear as distinct multiplets (δ 7.0–8.5 ppm) .
    • ¹³C NMR : The hydroxymethyl carbon resonates at δ 60–65 ppm, while the diethylamino carbons appear at δ 40–45 ppm (N-CH₂) and δ 12–15 ppm (CH₃) .
  • MS : Molecular ion peak at m/z corresponding to C₁₀H₁₆N₂O (calc. 180.13). Fragmentation patterns include loss of –CH₂OH (–31 Da) and –N(CH₂CH₃)₂ (–73 Da) .

Advanced: How do electronic effects of the diethylamino group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The diethylamino group is a strong electron-donating substituent, which:

  • Activates the Pyridine Ring : Enhances nucleophilic aromatic substitution (SNAr) at adjacent positions by increasing electron density. For example, Suzuki-Miyaura coupling at the 2-position proceeds faster compared to non-substituted analogs .
  • Steric Effects : The bulky diethylamino group may hinder reactions at the 4-position. Computational studies (DFT) can model charge distribution to predict regioselectivity .
    Experimental Validation :
  • Compare reaction rates with analogs (e.g., 6-methyl-3-pyridinylmethanol) under identical Pd-catalyzed conditions .

Advanced: What computational strategies are used to predict the ADMET properties of this compound derivatives?

Methodological Answer:

  • In Silico Tools :
    • SwissADME : Predicts bioavailability, logP (lipophilicity), and blood-brain barrier penetration. The diethylamino group increases logP (~2.5), suggesting moderate membrane permeability .
    • ProTox-II : Evaluates toxicity endpoints (e.g., hepatotoxicity). The hydroxymethyl group may introduce metabolic liabilities (e.g., oxidation to carboxylic acid) .
  • Validation :
    • Compare predictions with experimental data from microsomal stability assays (e.g., human liver microsomes).
    • Use Tanimoto coefficient analysis to identify structurally similar compounds with known toxicity profiles .

Advanced: How can contradictory crystallographic data on diethylamino-substituted pyridines be resolved?

Methodological Answer:
Contradictions often arise from:

  • Disordered Ethyl Groups : Observed in X-ray structures due to rotational freedom. Refinement strategies include modeling split positions with occupancy ratios (e.g., 0.6:0.4) and applying geometric restraints .
  • Hydrogen Bonding Ambiguities : Use neutron diffraction or low-temperature (100 K) crystallography to resolve H-atom positions. For example, the hydroxymethyl group may form intermolecular H-bonds affecting crystal packing .
    Case Study :
  • Compare MoO₂(acac)₂ complex structures with/without diethylamino groups to assess ligand flexibility .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : The aromatic system may degrade under UV light. Store in amber vials at –20°C.
  • Moisture : The hydroxymethyl group is prone to hydrolysis. Use desiccants (e.g., silica gel) in sealed containers.
  • Long-Term Stability : Monitor via HPLC every 6 months; degradation products include 6-(diethylamino)nicotinic acid (oxidation) and pyridine derivatives (dehydration) .

Advanced: What role does this compound play in designing fluorinated pharmaceuticals?

Methodological Answer:

  • Building Block : The diethylamino group enhances solubility, while the hydroxymethyl group serves as a handle for conjugation (e.g., esterification with prodrug motifs).
  • Case Study : Analogous fluorinated pyridines (e.g., 6-fluoro-3-pyridinylmethanol) are used in kinase inhibitors. Replace fluorine with diethylamino to modulate target binding and pharmacokinetics .
  • Synthetic Flexibility : Combine with trifluoromethyl groups via Ullmann coupling for dual electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.